molecular formula C9H7N3S B1472806 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 1934880-11-1

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1472806
CAS No.: 1934880-11-1
M. Wt: 189.24 g/mol
InChI Key: XJFILCISQKYDRG-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a thiophene ring and at the 1-position with an acetonitrile group. Its molecular formula is C₉H₇N₃S, with a molecular weight of 189.24 g/mol. The compound’s structure combines aromatic heterocycles (pyrazole and thiophene) with a nitrile functional group, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other bioactive molecules .

Properties

IUPAC Name

2-(3-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-3-5-12-4-1-9(11-12)8-2-6-13-7-8/h1-2,4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFILCISQKYDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring and a pyrazole moiety, both of which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7N3S\text{C}_9\text{H}_7\text{N}_3\text{S}

This compound's structure allows it to interact with various biological targets, influencing cellular processes and exhibiting significant pharmacological effects.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits potent activity against several pathogens.

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen
This compound0.22 - 0.25-Staphylococcus aureus
Other derivatives (e.g., 7b)Varies-Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that this compound is highly effective against Staphylococcus aureus, with values ranging from 0.22 to 0.25 µg/mL, suggesting strong bactericidal activity .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines and pathways.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism
This compound<50Inhibition of NF-kB/AP-1 signaling
Other related compoundsVariesVarious

In studies, compounds with similar structures showed IC50 values less than 50 µM in cell-based assays targeting NF-kB/AP-1 pathways, which are critical in inflammation .

3. Anticancer Properties

The anticancer activity of pyrazole derivatives has also been investigated, revealing promising results in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Case Study:
A study focusing on thienopyrazole compounds indicated that they could inhibit aurora kinase, a key regulator in cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

The biological activities of this compound are primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance. The thiophene ring enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound exhibits potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The thiophene and pyrazole moieties contribute to its biological activity by enabling interactions with various biological targets such as enzymes and receptors.

Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile. Researchers synthesized a series of compounds and tested their efficacy against several cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the structure can enhance anticancer activity.

Building Block for Complex Molecules:
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it a valuable tool in synthetic organic chemistry.

Case Study: Synthesis of Thiophene Derivatives
Researchers utilized this compound as a starting material to synthesize novel thiophene derivatives with enhanced biological activity. The synthetic pathway involved several steps, including cyclization and functionalization reactions, resulting in compounds with potential applications in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can be compared to related pyrazole-acetonitrile derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Pyrazole-Acetonitrile Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound (Target Compound) Thiophen-3-yl, acetonitrile C₉H₇N₃S 189.24 Intermediate for heterocyclic drug synthesis
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile Pyrrolopyrimidinyl, azetidine, acetonitrile C₁₄H₁₄N₈ 310.33 JAK inhibitors; kinase-targeted therapeutics
{3-[3-Amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-1-(propane-2-sulfonyl)azetidin-3-yl}acetonitrile Pyrrolopyrimidinyl, sulfonyl, azetidine, acetonitrile C₁₇H₂₀N₈O₂S 416.46 TRK kinase inhibitors; anticancer agents
2-(1H-Pyrazol-1-yl)-3-(3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl)acrylonitrile Trimethoxyphenyl, indazole, acrylonitrile C₂₂H₁₈N₆O₃ 414.42 Reversible cysteine-targeted Michael acceptors

Key Observations :

Structural Complexity :

  • The target compound is less complex than derivatives like the pyrrolopyrimidinyl-azetidine analogs (e.g., C₁₇H₂₀N₈O₂S, ), which incorporate fused heterocycles and sulfonyl groups. These additions increase molecular weight and polarity, enhancing binding affinity in kinase inhibitors.
  • In contrast, the thiophene substituent in the target compound provides aromaticity and moderate electron-richness, which may favor π-π stacking interactions in drug-receptor binding .

Sulfonyl groups (e.g., in ) introduce strong electron-withdrawing effects and hydrogen-bonding capacity, critical for kinase inhibition .

Synthetic Routes: Derivatives with azetidine or pyrrolopyrimidine rings (e.g., ) often require multi-step syntheses involving sulfonylation or cross-coupling reactions. The target compound’s simpler thiophene-pyrazole backbone may allow shorter synthetic routes, similar to methods using malononitrile or cyanoacetate .

Spectroscopic Characterization :

  • All compounds are validated via ¹H/¹³C NMR and LCMS (e.g., ). The target compound’s thiophene protons would resonate distinctively at δ 6.8–7.5 ppm, whereas pyrrolopyrimidine analogs show characteristic peaks for aromatic NH and fused ring systems .

Preparation Methods

Pyrazole Ring Formation via Hydrazine Hydrate Cyclization

A common approach to synthesize the pyrazole core involves the reaction of α,β-unsaturated ketones or chalcones derived from thiophene aldehydes with hydrazine hydrate. For example, a thiophene-3-carbaldehyde derivative can be condensed with an appropriate ketone to form an α,β-unsaturated ketone intermediate, which upon reflux with hydrazine hydrate in ethanol yields the pyrazole ring through cyclization and nucleophilic addition.

This step is supported by literature where hydrazine hydrate reflux is used to synthesize pyrazole derivatives efficiently, yielding solid products that can be purified by recrystallization.

Introduction of Acetonitrile Group

The acetonitrile moiety can be introduced via nucleophilic substitution or alkylation reactions using cyanomethylating agents such as chloroacetonitrile or cyanogen bromide. The pyrazole nitrogen acts as a nucleophile attacking the electrophilic carbon of the cyanomethyl halide.

  • Typical Reagents : Chloroacetonitrile, cyanogen bromide.
  • Solvents : Methanol, DMF, or ethanol-water mixtures.
  • Conditions : Room temperature to mild heating (0.5 to 15 hours depending on reagent and solvent).
  • Base : Potassium carbonate or sodium hydroxide to deprotonate the pyrazole nitrogen and facilitate nucleophilic attack.

This method is consistent with procedures used for similar pyrazole acetonitrile derivatives, where cyanogen bromide or chloroacetyl chloride derivatives are reacted with pyrazole intermediates under basic conditions to afford the nitrile-functionalized products.

Alternative Synthetic Routes

Other synthetic approaches involve:

Representative Experimental Procedure (Based on Literature)

Step Reagents & Conditions Description Yield & Purification
1 Thiophene-3-carbaldehyde + suitable ketone + 50% KOH in ethanol, 80°C, 15 h Formation of α,β-unsaturated ketone intermediate Isolated by extraction and recrystallization
2 Intermediate + hydrazine hydrate (80%), reflux in ethanol, 4 h Cyclization to 3-(thiophen-3-yl)-1H-pyrazole Solid filtered, washed, recrystallized
3 Pyrazole intermediate + chloroacetonitrile + K2CO3 in DMF, rt, 15 h Alkylation to introduce acetonitrile group Purified by recrystallization or chromatography

Analytical Characterization

  • Melting Points : Recorded for intermediates and final products to confirm purity.
  • NMR Spectroscopy : ^1H-NMR and ^13C-NMR used to confirm structure, especially the pyrazole ring and nitrile carbon signals.
  • LC-MS Analysis : Confirms molecular weight and purity.
  • TLC Monitoring : Used to track reaction progress.

Summary Table of Preparation Methods

Method Step Reaction Type Key Reagents Conditions Notes
Pyrazole ring synthesis Cyclization Hydrazine hydrate, ethanol Reflux 4 h Efficient ring closure
Acetonitrile introduction Alkylation Chloroacetonitrile, K2CO3, DMF RT, 15 h Nucleophilic substitution
Alternative coupling Microwave-assisted amidation DCC, HOBt, carboxylic acids 160°C, 1.5–2.5 h Accelerated synthesis

Research Findings and Optimization Notes

  • The cyclization step with hydrazine hydrate is robust and yields high purity pyrazole intermediates.
  • The acetonitrile introduction requires careful control of base and solvent to avoid side reactions; mild conditions favor higher yields.
  • Microwave-assisted synthesis can significantly reduce reaction times for coupling steps without compromising yields.
  • Recrystallization from ethanol/DMF mixtures is effective for purification.
  • Analytical data such as melting points, NMR, and LC-MS confirm the successful synthesis and structural integrity of the target compound.

Q & A

Q. What are the recommended crystallographic methods for resolving the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is widely employed for structural elucidation. Key steps include data collection at low temperatures (100 K) to minimize thermal motion artifacts and iterative refinement cycles with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically or located via difference Fourier maps .

Q. How can synthetic impurities or regioisomeric byproducts be identified during synthesis?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for detecting impurities. For example, in related pyrazole-acetonitrile derivatives (e.g., Baricitinib), impurities like des-sulfonyl analogs or azetidine ring-opened products are monitored using reverse-phase C18 columns with UV detection at 220–260 nm. Tandem MS/MS fragmentation further confirms structural deviations .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1 \text{H}, 13C^13\text{C}, and 19F^19\text{F} (if fluorinated analogs exist) to confirm regiochemistry of the pyrazole and thiophene moieties.
  • FT-IR : To verify nitrile (C≡N stretch ~2240 cm1^{-1}) and sulfonyl groups (S=O stretches ~1350–1150 cm1^{-1}) if present in derivatives.
  • HRMS : For exact mass determination (e.g., ESI+ or MALDI-TOF) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s kinase inhibition potential?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations using crystal structures of kinase domains (e.g., JAK2, PDB: 7REE) identify binding modes. Key parameters include:

  • Binding energy : ΔG calculations for ligand-receptor interactions.
  • Residue interactions : Hydrogen bonding with catalytic lysine (e.g., K882 in JAK2) or hydrophobic packing with gatekeeper residues (e.g., F994 in JAK2).
  • Selectivity : Comparative modeling against off-target kinases (e.g., TRK, EGFR) to assess specificity .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Metabolic stability : Assess liver microsomal stability (e.g., human/rat CYP450 isoforms) to identify rapid degradation.
  • Protein binding : Plasma protein binding assays (e.g., equilibrium dialysis) to quantify free drug availability.
  • Tissue distribution : Radiolabeled analogs (e.g., 14C^{14}\text{C}) for pharmacokinetic profiling in animal models .

Q. How are structure-activity relationships (SARs) optimized for thiophene-pyrazole hybrids?

Systematic modifications include:

  • Thiophene substitution : 3-Thiophenyl vs. 2-thiophenyl positioning to modulate steric/electronic effects.
  • Pyrazole N-alkylation : Introducing sulfonyl (e.g., ethylsulfonyl) or boron-containing groups (e.g., pinacol boronate) to enhance solubility or enable Suzuki-Miyaura cross-coupling for further derivatization.
  • Nitrile bioisosteres : Replacing –C≡N with –COOH or –CONH2_2 to improve metabolic stability .

Q. What crystallographic challenges arise when studying polymorphs or solvates of this compound?

  • Pseudosymmetry : Requires twin refinement (e.g., via TWINABS in SHELX) to correct overlapping reflections.
  • Disorder modeling : Partial occupancy refinement for solvent molecules (e.g., DMSO, water) in the lattice.
  • Temperature factors : High B-factors in flexible regions (e.g., azetidine ring) necessitate constrained refinement .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

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